4-(furan-2-carbonyl)piperazine-2,6-dione
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Overview
Description
4-(furan-2-carbonyl)piperazine-2,6-dione is a heterocyclic compound that belongs to the class of diketopiperazines. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry . The structure of this compound consists of a piperazine-2,6-dione core with a furan-2-carbonyl group attached at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-carbonyl)piperazine-2,6-dione typically involves the condensation of iminodiacetic acid with furan-2-ylmethanamine under microwave irradiation. This reaction yields the corresponding piperazine-2,6-dione derivative . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale microwave-assisted synthesis. This method is favored due to its efficiency and ability to produce high yields of the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-carbonyl)piperazine-2,6-dione undergoes various chemical reactions, including:
Condensation Reactions: The compound can participate in condensation reactions with other amines or carboxylic acids to form new derivatives.
Substitution Reactions:
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include iminodiacetic acid, furan-2-ylmethanamine, and various amines or carboxylic acids. Microwave irradiation is a common condition used to facilitate these reactions .
Major Products Formed
The major products formed from the reactions of this compound include various substituted piperazine-2,6-dione derivatives. These derivatives often exhibit enhanced biological activities and are of interest in medicinal chemistry .
Scientific Research Applications
4-(furan-2-carbonyl)piperazine-2,6-dione has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have been studied for their anticancer, antiviral, antifungal, and antibacterial activities
Biological Studies: The compound is used in biological studies to investigate its effects on various cell lines and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other bioactive molecules and materials.
Mechanism of Action
The mechanism of action of 4-(furan-2-carbonyl)piperazine-2,6-dione involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit specific enzymes and receptors, leading to its observed biological activities . For example, its anticancer activity is attributed to its ability to inhibit topoisomerase-II, an enzyme involved in DNA replication .
Comparison with Similar Compounds
4-(furan-2-carbonyl)piperazine-2,6-dione can be compared to other diketopiperazine derivatives, such as:
4-(1H-indole-2-carbonyl)piperazine-2,6-dione: This compound also exhibits significant anticancer activity and is synthesized using similar methods.
4-(thiophen-2-carbonyl)piperazine-2,6-dione: Another derivative with notable biological activities, including antifungal and antibacterial properties.
The uniqueness of this compound lies in its furan ring, which imparts distinct chemical and biological properties compared to other diketopiperazine derivatives .
Properties
IUPAC Name |
4-(furan-2-carbonyl)piperazine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c12-7-4-11(5-8(13)10-7)9(14)6-2-1-3-15-6/h1-3H,4-5H2,(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTUCWQUHAAOCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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